7-Azatryptophan

Fluorescence Spectroscopy Protein Structure Selective Excitation

Select 7-Azatryptophan for fluorescence studies requiring spectral separation and high-efficiency biosynthetic incorporation. Its unique 'atomic mutation' — a single N-for-CH substitution at indole position 7 — red-shifts emission 46–65 nm vs. native Trp without perturbing steric or hydrophobic profiles. This enables selective excitation above 310 nm in multi-Trp protein complexes, eliminating background interference. Validated for >95% incorporation in E. coli expression systems and >9-hour adenylate stability, it is the definitive choice for FRET-based protease assays, membrane protein folding studies, and non-perturbative mechanistic enzymology. Ensure your procurement specifies the monohydrate form for correct handling and storage.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 7303-50-6
Cat. No. B3029629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azatryptophan
CAS7303-50-6
Synonyms7-azatryptophan
7-azatryptophan, (+-)-isomer
7-azatryptophan, (S)-isome
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
InChIInChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)
InChIKeySNLOIIPRZGMRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azatryptophan (CAS 7303-50-6): Procurement-Ready Overview of a Red-Shifted Fluorescent Tryptophan Isostere


7-Azatryptophan (7AW; DL-7-azatryptophan monohydrate; CAS 7303-50-6) is a non-canonical, isosteric amino acid analog of tryptophan in which the CH group at position 7 of the indole ring is substituted with a nitrogen atom [1]. This minimal structural perturbation—a single 'atomic mutation'—preserves the steric and hydrophobic characteristics of native tryptophan while conferring distinct red-shifted spectroscopic properties: an absorption maximum shifted by approximately 10 nm and a fluorescence emission maximum shifted by 46–65 nm relative to Trp [2][3]. The compound is typically supplied as a monohydrate white powder with a melting point of 275°C (decomposition) and requires storage at -20°C in a sealed, dry environment protected from light .

7-Azatryptophan (CAS 7303-50-6): Why Other Tryptophan Analogs Cannot Substitute in Selective Excitation Applications


Not all tryptophan analogs are functionally interchangeable for fluorescence-based protein studies. While 7-azatryptophan (7AW), 5-hydroxytryptophan (5HW), and 4-azatryptophan (4AW) all derive from Trp, they exhibit fundamentally different spectroscopic and biochemical behaviors that preclude generic substitution. 7AW provides a combined advantage of both red-shifted absorbance and red-shifted fluorescence emission, enabling selective excitation above 310 nm in the presence of native Trp-containing proteins [1]. In contrast, 5HW offers red-shifted absorbance but its adenylate complex in TrpRS is hydrolytically unstable (half-life ≈33 min versus >9 h for 7AW), resulting in proofreading-based exclusion during biosynthetic incorporation when Trp is present [2]. 4AW, while possessing a larger Stokes shift (~130 nm) and higher quantum yield in aqueous buffers, is a less established probe for certain membrane protein and enzyme systems where 7AW has been validated [3]. The choice among these analogs is dictated by the specific experimental requirement—selective excitation wavelength, incorporation efficiency, and compatibility with the target protein system—making 7AW the uniquely appropriate selection for applications demanding both spectral separation and high-efficiency biosynthetic incorporation into bacterial and membrane proteins [4].

7-Azatryptophan (CAS 7303-50-6): Quantified Comparative Evidence Versus Tryptophan and Alternative Analogs


7-Azatryptophan vs. Tryptophan: Quantified Spectral Red-Shift Enabling Selective Excitation Above 310 nm

7-Azatryptophan exhibits a red-shifted absorption maximum of approximately 10 nm and a red-shifted fluorescence emission maximum of 46–65 nm compared to native tryptophan [1][2]. This spectral separation enables selective excitation of 7AW-containing proteins at wavelengths >310 nm, where native Trp residues exhibit negligible absorbance, thereby eliminating background interference from other Trp- and Tyr-containing proteins in complex mixtures [3].

Fluorescence Spectroscopy Protein Structure Selective Excitation

7-Azatryptophan vs. 5-Hydroxytryptophan: Enzyme-Bound Adenylate Stability in TrpRS Determines Incorporation Efficiency

In Bacillus subtilis tryptophanyl-tRNA synthetase (TrpRS), the enzyme-bound 7AW-adenylate complex exhibits intense fluorescence with a 10.5 ns decay time and a half-life exceeding 9 hours [1]. By contrast, the 5HW-adenylate complex is substantially less stable, with a half-life of only 33 minutes and significantly quenched fluorescence [1]. This instability triggers enzymatic proofreading that actively excludes 5HW from incorporation when tryptophan is present, whereas 7AW remains efficiently incorporated under identical conditions [1].

Biosynthetic Incorporation Aminoacyl-tRNA Synthetase Protein Engineering

7-Azatryptophan vs. 4-Azatryptophan: Environmental Sensitivity as an Advantage in Probing Protein Hydrophobic Cores

7-Azatryptophan functions as an excellent environmental probe: its fluorescence is heavily quenched in aqueous solution but exhibits a large increase in quantum yield when buried in the hydrophobic interior of a protein [1]. This property contrasts with 4-azatryptophan, which maintains a higher quantum yield even in aqueous buffers and demonstrates enhanced quenching resistance [2]. While 4AW is identified as a 'superior optical probe' for its pronounced Stokes shift (≈130 nm) and higher aqueous QY, 7AW's acute environmental sensitivity makes it uniquely valuable for detecting conformational changes associated with protein folding, ligand binding, and solvent exposure transitions [1][3].

Environmental Sensing Protein Folding Quantum Yield

7-Azatryptophan: Preserved Enzymatic Activity and Structural Integrity Following Biosynthetic Incorporation

In phage lambda lysozyme, complete replacement of all four native Trp residues with 7-azatryptophan resulted in only mild reduction of protein stability above pH 5 and no alteration in lytic activity against chloroform-sensitized E. coli cells [1]. Similarly, in the photosynthetic oxygen-evolving complex (PSII), substitution of the single Trp241 in the PsbO subunit with 7AW produced no significant impact on oxygen evolution activity or flash-dependent protein dynamics [2]. In the Ras-binding domain of c-Raf-1, incorporation of N1-methyl-7-azatryptophan at position 91 yielded a protein that interacted with Ras in a manner 'almost indistinguishable' from unmodified RBD based on transient kinetic monitoring [3].

Protein Engineering Enzyme Kinetics Structural Biology

7-Azatryptophan: High-Efficiency Biosynthetic Incorporation (>95%) in Integral Membrane Proteins

In a systematic study of biosynthetic incorporation into the E. coli mannitol transporter (EIImtl), an integral membrane protein, 7-azatryptophan achieved analog incorporation efficiency exceeding 95% when expressed in a Trp-auxotrophic host under tightly controlled promoter conditions [1]. This high incorporation level was comparable to that achieved with 5-hydroxytryptophan and fluorotryptophans in the same system, validating 7AW as a robust choice for membrane protein applications [1]. The study established a rigorous method for determining analog content via linear combination fitting of phosphorescence spectra, accounting for the influence of the protein environment on analog spectral signatures [1].

Membrane Protein Expression Biosynthetic Labeling Trp Auxotroph

7-Azatryptophan vs. Tryptophan in FRET Applications: Enabling Distance Measurements via Selective Donor-Acceptor Pairing

7-Azatryptophan has been successfully employed as a fluorescence donor in FRET (Förster Resonance Energy Transfer) applications, enabling real-time monitoring of protease cleavage and distance measurements between protein domains. In a DHFR fusion protein system, 7AW served as the fluorescence donor paired with dabcyl-1,2-diaminopropionic acid as the acceptor, allowing real-time monitoring of HIV-1 protease cleavage via time-dependent fluorescence increase [1]. In a BLUF domain photoreceptor study, 7AW enabled FRET-based distance estimation between Trp104 and the flavin chromophore in both light- and dark-adapted states, resolving previously conflicting crystallographic data on Trp conformation [2]. These applications leverage 7AW's red-shifted excitation (310 nm) and emission (380 nm), which minimize spectral overlap with native Trp residues while providing suitable donor properties for energy transfer [2].

FRET Protein-Protein Interactions Distance Measurement

7-Azatryptophan (CAS 7303-50-6): Evidence-Based Application Scenarios for Scientific Procurement


Selective Fluorescence Probing of Protein-Protein Interactions in Multi-Trp Systems

Based on the 10 nm absorption and 46-65 nm emission red shifts relative to Trp [1][2], 7AW is the optimal procurement choice for fluorescence studies of protein-protein interactions where one binding partner contains multiple native Trp residues. By exciting at 310-320 nm, researchers can selectively monitor the 7AW-labeled protein without background interference from the unlabeled partner, as demonstrated in the toxin-elongation factor-2 interaction study and BLUF domain photoreceptor characterization [3][4]. This selective excitation capability makes 7AW procurement essential for laboratories investigating complex protein assemblies, signaling complexes, or multi-subunit enzymes where native Trp residues would otherwise confound interpretation.

Biosynthetic Labeling of Recombinant Proteins via Trp-Auxotrophic E. coli Expression

For laboratories requiring high-efficiency, residue-specific incorporation of a fluorescent probe into bacterially expressed proteins, 7AW is validated for >95% incorporation efficiency in both soluble and integral membrane proteins using standard Trp-auxotrophic E. coli strains [1]. The >9-hour stability of the 7AW-adenylate intermediate in TrpRS ensures robust translational incorporation without the proofreading-based exclusion observed with 5HW [2]. This established protocol is particularly valuable for structural biology groups preparing labeled proteins for fluorescence, phosphorescence, or FTIR studies where uniform, high-level labeling is required [1].

Non-Perturbative Structural Probe for Enzyme Mechanism and Folding Studies

The demonstrated preservation of enzymatic activity and structural integrity following 7AW incorporation—validated in lambda lysozyme (lytic activity unchanged), PSII oxygen-evolving complex (oxygen evolution unaffected), and Ras-binding domain (Ras binding kinetics indistinguishable from wild-type) [1][2][3]—makes 7AW the preferred non-perturbative fluorescent probe for mechanistic enzymology. Researchers investigating structure-function relationships, folding pathways, or conformational dynamics can confidently substitute native Trp with 7AW without introducing functional artifacts that would compromise data interpretation.

FRET-Based Distance Measurements and Real-Time Protease Activity Assays

The established use of 7AW as a FRET donor in both intermolecular distance measurements (e.g., Trp-to-flavin distance in BLUF domain photoreceptors) and real-time protease activity assays (HIV-1 protease cleavage monitoring) validates its procurement for quantitative biophysical applications [1][2]. The 310 nm excitation/380 nm emission window provides spectral separation from native Trp donors while enabling efficient energy transfer to appropriate acceptors including flavin cofactors and dabcyl quenchers [1][2]. This application scenario is directly relevant to drug discovery groups developing FRET-based screening assays and structural biology laboratories investigating domain-domain proximity in signaling proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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